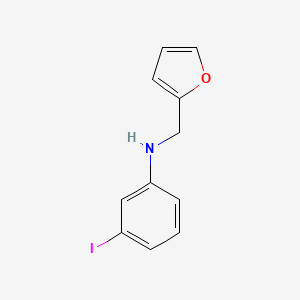

![molecular formula C19H16N4O3S B12127889 3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione](/img/structure/B12127889.png)

3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a fascinating fusion of chemical motifs, combining a pyrrolidine-2,5-dione core with a 1,2,4-triazole ring and a phenylsulfanyl group. Its systematic name is quite a mouthful, so let’s break it down:

Pyrrolidine-2,5-dione:

1,2,4-Triazole: A heterocyclic ring system with three nitrogen atoms, often found in bioactive compounds.

Phenylsulfanyl: Refers to the phenyl group (C6H5) attached to a sulfur atom (S).

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the reaction of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (a precursor) with an appropriate acylating agent. The acylation step introduces the pyrrolidine-2,5-dione moiety.

Reaction Conditions:: The acylation reaction typically occurs under mild conditions, using reagents like acyl chlorides or anhydrides. Solvents such as dichloromethane or dimethylformamide facilitate the reaction.

Industrial Production:: While industrial-scale production details are scarce due to its rarity, researchers have synthesized this compound in the lab for specific applications.

Chemical Reactions Analysis

Reaction Types::

Acylation: The key step in its synthesis, where an acyl group is introduced.

Substitution: The phenylsulfanyl group can undergo substitution reactions.

Cyclization: Formation of the triazole ring.

Acylation: Acyl chlorides (e.g., benzoyl chloride) or anhydrides.

Substitution: Halogens (e.g., chlorine or bromine).

Cyclization: Basic conditions (e.g., sodium hydroxide).

Major Products:: The main product is the target compound itself, with the pyrrolidine-2,5-dione and triazole moieties intact.

Scientific Research Applications

Chemistry::

Building Block: Researchers use it as a building block for designing novel compounds.

Bioconjugation: Its phenylsulfanyl group allows for bioconjugation to biomolecules.

Anticancer Potential: Investigated for its potential as an anticancer agent.

Antifungal Activity: Exhibits antifungal properties.

Neuroprotective Effects: Studied for neuroprotection.

Materials Science: Used in materials science research due to its unique structure.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

While this compound stands out due to its hybrid structure, similar compounds include:

4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: (the precursor).

4-(4-Methoxyphenyl)-5-phenyl-1,2,4-triazole: (without the pyrrolidine-2,5-dione).

1-Phenylpyrrolidine-2,5-dione: (without the triazole ring).

Properties

Molecular Formula |

C19H16N4O3S |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C19H16N4O3S/c1-26-14-9-7-12(8-10-14)17-20-19(22-21-17)27-15-11-16(24)23(18(15)25)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,20,21,22) |

InChI Key |

YDTXRDNEJDFPAI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NN2)SC3CC(=O)N(C3=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(azepan-1-yl)-2-oxoethyl]benzamide](/img/structure/B12127811.png)

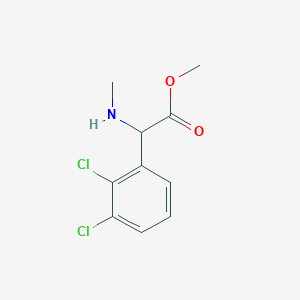

![4'-hydroxy-1'-(2-methoxyethyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127814.png)

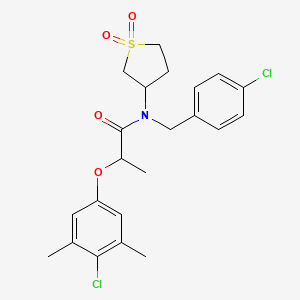

![methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12127827.png)

![2,3-dimethyl-8-((p-tolylthio)methyl)-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B12127839.png)

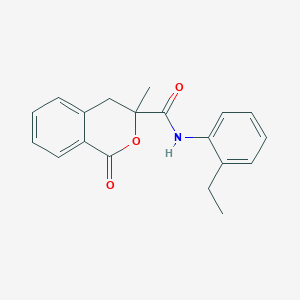

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12127846.png)

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12127850.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12127872.png)